OAC1 (N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide), also known as OAC-1, is a small molecule identified through high-throughput screening of chemical libraries. [] It functions as an activator of the Oct4 gene, a crucial regulator of embryonic stem cell (ESC) pluripotency. [, ] OAC1 enhances reprogramming efficiency and accelerates the generation of induced pluripotent stem cells (iPSCs). [] It exhibits a unique mechanism of action independent of p53-p21 pathway inhibition or Wnt-β-catenin signaling activation. []
OAC1 is typically synthesized in laboratory settings through organic synthesis methods. Its classification as a chromone derivative places it within a larger category of compounds that exhibit significant biological activity, making it a subject of interest for further research and development in therapeutic applications.
The synthesis of OAC1 can be achieved through several organic reactions, primarily focusing on the formation of the chromone structure followed by the introduction of substituents. Common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to verify the structure and purity of the synthesized compound.
OAC1 features a unique molecular structure characterized by its chromone backbone. The key structural components include:
The molecular formula for OAC1 is C16H12F3N1O2, with a molecular weight of approximately 325.27 g/mol.
OAC1 can undergo various chemical reactions typical for chromone derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships in drug development.
The mechanism of action for OAC1 involves its interaction with specific biological targets within cells. Research indicates that compounds like OAC1 may exert their effects through:
Data from various studies suggest that OAC1 exhibits promising activity against certain cancer cell lines, indicating potential therapeutic applications.
OAC1 is typically characterized by:
Key chemical properties include:
Relevant data from spectroscopic analyses confirm these properties, aiding in the characterization and application development of OAC1.
OAC1 has potential applications in several scientific domains:
Oct4 (encoded by POU5F1) is a master transcription factor essential for establishing and maintaining embryonic stem cell (ESC) pluripotency. It functions as a central regulator in the core transcriptional network that sustains self-renewal capacity while suppressing differentiation pathways. During somatic cell reprogramming to induced pluripotent stem cells (iPSCs), Oct4 collaborates with Sox2, Klf4, and c-Myc (OSKM factors) to reactivate the silenced pluripotency genome. However, endogenous Oct4 reactivation represents a major epigenetic barrier in reprogramming due to:
These biological constraints highlighted the need for strategies to potentiate Oct4 activation without genetic manipulation. OAC1 (Oct4-Activating Compound 1) emerged as a chemical solution to this fundamental challenge.
Initial reprogramming methodologies relied heavily on viral vector-mediated delivery of OSKM transcription factors (retroviruses/lentiviruses). While revolutionary, these approaches faced critical limitations:
Table 1: Evolution of Reprogramming Technologies
Era | Dominant Technology | Key Limitations | Efficiency Range |
---|---|---|---|
Initial (2006-2010) | Retroviral/Lentiviral OSKM Delivery | Genomic integration, insertional mutagenesis | 0.01–0.05% |
Intermediate (2010-2015) | Non-integrating Episomes/RNA | Reduced integration risk, lower efficiency | 0.1–0.8% |
Current (2015-present) | Small Molecule-Augmented Methods | Transient exposure, reduced mutagenesis | 1–5% (up to 10-fold enhancement) |
The search for small-molecule reprogramming enhancers began in earnest around 2010, with researchers screening chemical libraries for compounds that could: 1) replace oncogenic factors (like c-Myc), 2) enhance chromatin accessibility, or 3) directly activate endogenous pluripotency genes. This effort yielded several validated compounds (e.g., valproic acid for histone deacetylation, CHIR99021 for GSK3 inhibition), but none specifically targeted Oct4 transcription until OAC1's identification [1] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7